![molecular formula C13H17NO3S B5617817 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5617817.png)
2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves chemoselective methods, with one example being the conversion of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to its methyl counterpart using reducing agents such as Et3SiH/I2. This process highlights the chemoselective nature and the intricate steps required for synthesizing specific benzothiophene derivatives (Jayaraman, Sridharan, & Nagappan, 2010).
Molecular Structure Analysis
Molecular structure characterization of benzothiophene compounds typically includes a variety of spectroscopic methods, such as IR, 1H NMR, 13C NMR, and LCMS. These techniques provide comprehensive details about the molecular structure and confirm the synthesis of the desired compounds (Jayaraman, Sridharan, & Nagappan, 2010).
Chemical Reactions and Properties
Benzothiophene derivatives undergo various chemical reactions, including decarboxylation, esterification, and interactions with substituents that influence the compound's reactivity and properties. For instance, the synthesis of isomeric benzo[b] thiophene-2-carboxylic acids showcases the versatility and range of reactions these compounds can participate in (Campaigne & Abe, 1975).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, including solubility, melting points, and crystal structures, are crucial for their potential applications. The crystalline nature of some derivatives, as revealed through X-ray powder diffraction, showcases their solid-state characteristics and potential for material science applications (Dugarte-Dugarte et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with various organic and inorganic reagents, are pivotal for understanding the applications of benzothiophene derivatives. Their interactions with compounds like substituted benzylidenemalononitriles and acetylenic esters highlight their chemical versatility and potential for creating a broad range of derivatives with varied biological and physical properties (Youssef, 2009).
properties
IUPAC Name |
2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-7(2)11(15)14-12-10(13(16)17)8-5-3-4-6-9(8)18-12/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJGUGMJUHAPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
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